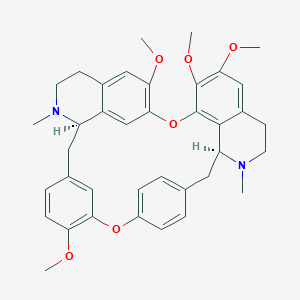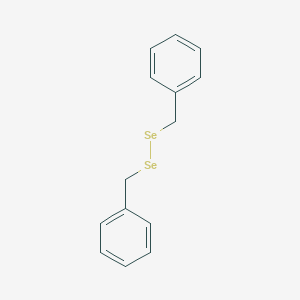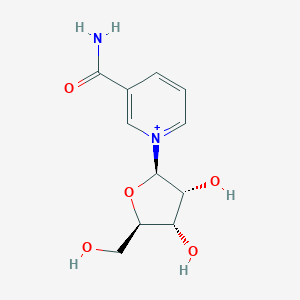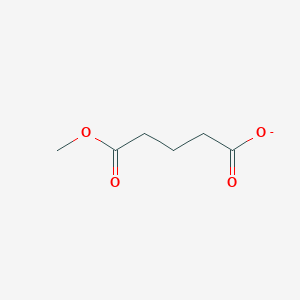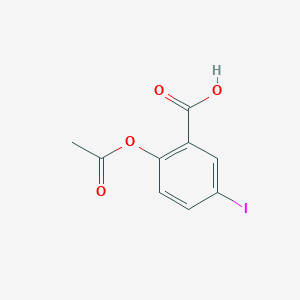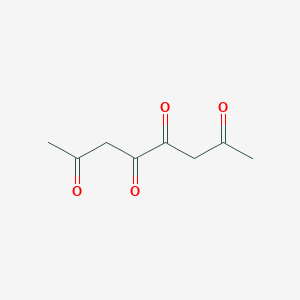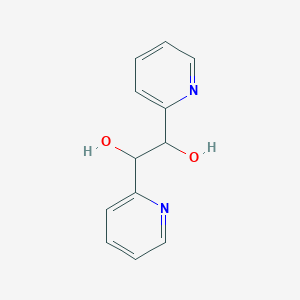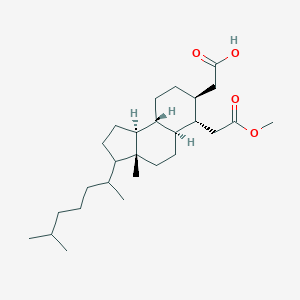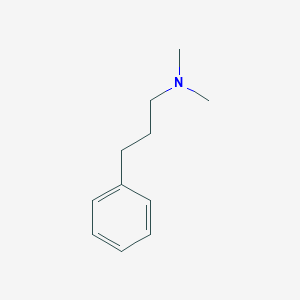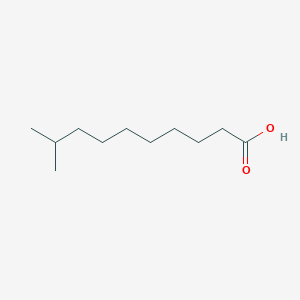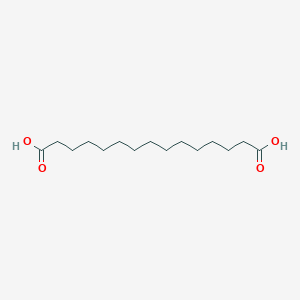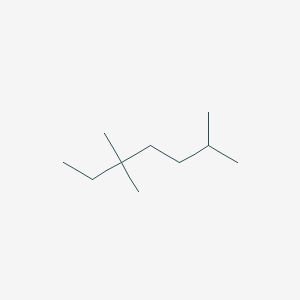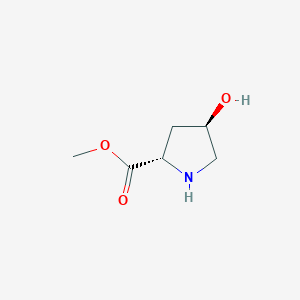![molecular formula C11H13N3O B073648 [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea CAS No. 1208-25-9](/img/structure/B73648.png)
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "Chalcone-urea" and is a derivative of chalcone, which is a natural compound found in various plants. The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a complex process, but it has been successfully achieved through various methods.
Mechanism Of Action
The mechanism of action of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression. The compound also has the ability to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical And Physiological Effects
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of glucose and cholesterol in the blood, which makes it a potential treatment for diabetes and cardiovascular diseases. The compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. The compound is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive, which can lead to unwanted side reactions.
Future Directions
There are several future directions for research on [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the study of the compound's interactions with other drugs and its potential use in combination therapies. The compound's potential applications in agriculture and food science are also areas of interest for future research.
Synthesis Methods
The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea involves the reaction of chalcone and urea under specific conditions. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired product. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antioxidant properties.
properties
CAS RN |
1208-25-9 |
|---|---|
Product Name |
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea |
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea |
InChI |
InChI=1S/C11H13N3O/c1-9(7-8-13-14-11(12)15)10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b9-7-,13-8- |
InChI Key |
RLOGXRXJCMJVRS-XFSHKZRWSA-N |
Isomeric SMILES |
C/C(=C/C=N\NC(=O)N)/C1=CC=CC=C1 |
SMILES |
CC(=CC=NNC(=O)N)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=NNC(=O)N)C1=CC=CC=C1 |
synonyms |
2-(3-Phenyl-2-butenylidene)hydrazinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



